molecular formula C7H14NO2+ B14243777 N-Butyl-N-(methoxycarbonyl)methaniminium CAS No. 504437-83-6

N-Butyl-N-(methoxycarbonyl)methaniminium

Cat. No.: B14243777
CAS No.: 504437-83-6
M. Wt: 144.19 g/mol
InChI Key: HWGKBHZIMKOVCI-UHFFFAOYSA-N
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Description

N-Butyl-N-(methoxycarbonyl)methaniminium is a chemical compound that belongs to the class of iminium salts It is characterized by the presence of a butyl group and a methoxycarbonyl group attached to a methaniminium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(methoxycarbonyl)methaniminium typically involves the reaction of butylamine with methoxycarbonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is purified through recrystallization or distillation to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(methoxycarbonyl)methaniminium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products Formed

    Oxidation: Produces corresponding oxides or carboxylic acids.

    Reduction: Yields amines or alcohols.

    Substitution: Results in the formation of substituted iminium salts or amides.

Scientific Research Applications

N-Butyl-N-(methoxycarbonyl)methaniminium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Butyl-N-(methoxycarbonyl)methaniminium involves its interaction with molecular targets such as enzymes and receptors. The methoxycarbonyl group can undergo hydrolysis, releasing active intermediates that participate in biochemical reactions. The butyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-N-(methoxycarbonyl)amine
  • N-Methyl-N-(methoxycarbonyl)methaniminium
  • N-Butyl-N-(acetoxycarbonyl)methaniminium

Uniqueness

N-Butyl-N-(methoxycarbonyl)methaniminium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

CAS No.

504437-83-6

Molecular Formula

C7H14NO2+

Molecular Weight

144.19 g/mol

IUPAC Name

butyl-methoxycarbonyl-methylideneazanium

InChI

InChI=1S/C7H14NO2/c1-4-5-6-8(2)7(9)10-3/h2,4-6H2,1,3H3/q+1

InChI Key

HWGKBHZIMKOVCI-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+](=C)C(=O)OC

Origin of Product

United States

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